molecular formula C11H13N B1347127 2,6-dimethyl-N-prop-2-ynyl-aniline CAS No. 74248-48-9

2,6-dimethyl-N-prop-2-ynyl-aniline

Cat. No. B1347127
Key on ui cas rn: 74248-48-9
M. Wt: 159.23 g/mol
InChI Key: ISACQIQEYNRYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04416889

Procedure details

2,6-Dimethyl-N-propargyl-aniline was prepared by reacting 2,6-dimethyl-aniline with propargyl bromide according to the statements in the literature (see U.S. Pat. No. 4,001,325). ##STR100##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[CH2:10](Br)[C:11]#[CH:12]>>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH:4][CH2:12][C:11]#[CH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NCC#C)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.